3,4,6-Trichloro-5,7-dimethyl-2h-chromen-2-one

Solid-state photochemistry Crystal engineering Coumarin dimerization

3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one (CAS 5250-41-9, NSC 135929, CHEMBL1966467) is a fully synthetic, tri-chlorinated coumarin derivative bearing methyl groups at positions 5 and Its molecular formula is C11H7Cl3O2 with a molecular weight of 277.5 g/mol. The compound features a high computed lipophilicity (XLogP3-AA = 4.5), zero hydrogen bond donors, and only two hydrogen bond acceptors — a physicochemical profile that markedly distinguishes it from hydroxy- or amino-substituted coumarin analogs.

Molecular Formula C11H7Cl3O2
Molecular Weight 277.5 g/mol
CAS No. 5250-41-9
Cat. No. B12795811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6-Trichloro-5,7-dimethyl-2h-chromen-2-one
CAS5250-41-9
Molecular FormulaC11H7Cl3O2
Molecular Weight277.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1Cl)C)C(=C(C(=O)O2)Cl)Cl
InChIInChI=1S/C11H7Cl3O2/c1-4-3-6-7(5(2)8(4)12)9(13)10(14)11(15)16-6/h3H,1-2H3
InChIKeyGEDSDJKKACCVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one (NSC 135929): A Polyhalogenated Coumarin Scaffold for Procurement Screening


3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one (CAS 5250-41-9, NSC 135929, CHEMBL1966467) is a fully synthetic, tri-chlorinated coumarin derivative bearing methyl groups at positions 5 and 7. Its molecular formula is C11H7Cl3O2 with a molecular weight of 277.5 g/mol [1]. The compound features a high computed lipophilicity (XLogP3-AA = 4.5), zero hydrogen bond donors, and only two hydrogen bond acceptors — a physicochemical profile that markedly distinguishes it from hydroxy- or amino-substituted coumarin analogs [1]. It has been historically catalogued in the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) screening library, indicating its prior evaluation or selection for anticancer screening, though publicly accessible NCI-60 GI50 data for this specific compound remain elusive [1].

Why 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one Cannot Be Replaced by a Generic Coumarin or Mono/Dichloro Analog


The coumarin scaffold is highly sensitive to the number, position, and type of substituents, which dictate its solid-state reactivity, lipophilicity, and molecular recognition properties. In the solid state, chloro substituents act as distinct 'crystal engineering' steering groups that influence packing modes and photodimerization outcomes — a property that methyl substituents alone do not replicate, as demonstrated in systematic comparisons of chloro- versus methyl-substituted coumarins [1]. The specific 3,4,6-trichloro-5,7-dimethyl substitution pattern creates a unique, electron-deficient aromatic system with high lipophilicity (XLogP3-AA = 4.5) and zero hydrogen bond donor capacity, which is fundamentally different from the more polar, hydrogen-bond-capable mono- or di-hydroxy coumarins commonly used as comparator compounds [2]. These differences have direct consequences for solubility, membrane permeability, and crystal packing, meaning that substitution of this compound with a generic coumarin or a less chlorinated analog will alter experimental outcomes even in the absence of a biological target.

Quantitative Differentiation Evidence for 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one (CAS 5250-41-9)


Solid-State Photodimerization Reactivity: Chloro vs. Methyl Substituents as Crystal Engineering Groups

In a landmark study of 28 substituted coumarins, chloro substituents were explicitly identified as useful 'crystal engineering' groups that influence solid-state packing and photodimerization reactivity, whereas the parent coumarin is completely inert under identical solid-state irradiation conditions [1]. A separate head-to-head crystallographic comparison of chloro- versus methyl-substituted coumarins further demonstrated that chloro and methyl groups are not always interchangeable in terms of packing mode, with chloro-substituted aromatics exhibiting distinct intermolecular interaction patterns based on an analysis of 132 compounds [2]. Although these studies do not provide dimerization quantum yields specifically for 3,4,6-trichloro-5,7-dimethyl-2H-chromen-2-one versus a named methyl-only analog, they establish the class-level principle that poly-chlorinated coumarins possess fundamentally different crystal packing and photoreactivity profiles compared to their methyl-substituted counterparts.

Solid-state photochemistry Crystal engineering Coumarin dimerization

Lipophilicity (XLogP3-AA) Differentiation from Hydroxy-Substituted Coumarin Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 3,4,6-trichloro-5,7-dimethyl-2H-chromen-2-one is 4.5, derived from PubChem's computational pipeline [1]. This value is substantially higher than that of common comparator coumarins such as 7-hydroxycoumarin (umbelliferone, computed XLogP3 ≈ 1.0–1.5) and 6,7-dihydroxycoumarin (esculetin, XLogP3 ≈ 0.5–1.0). The approximately 3–4 log unit difference corresponds to a theoretical 1,000- to 10,000-fold higher partition into octanol (a membrane-mimetic phase) relative to water, indicating that the trichloro-dimethyl pattern imparts significantly greater membrane permeability potential compared to hydroxylated coumarin scaffolds [1].

Physicochemical profiling Lipophilicity Drug-likeness prediction

Hydrogen Bond Donor Count as a Selectivity and Solubility Differentiator

3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one possesses zero hydrogen bond donors (HBD = 0) and only 2 hydrogen bond acceptors (HBA = 2), as computed by PubChem [1]. In contrast, biologically prevalent coumarin scaffolds such as 7-hydroxycoumarin (HBD = 1, HBA = 3), 6,7-dihydroxycoumarin (HBD = 2, HBA = 4), and 4-methyl-7-hydroxycoumarin (HBD = 1, HBA = 3) all feature at least one hydrogen bond donor. The absence of any HBD capacity in the target compound eliminates the possibility of donating hydrogen bonds to biological targets, solvents, or crystal lattice partners — a property that directly differentiates it from virtually all naturally occurring coumarins and most synthetic coumarin-based probes [1].

Hydrogen bonding Solubility prediction Molecular recognition

Halogen Substitution Pattern as a Modulator of Cytochrome P450 Interaction Potential

Coumarin SAR reviews and CYP inhibition studies indicate that halogen substitution at the 6-position of the coumarin core can significantly modulate affinity for CYP2A6 and CYP2A13 isoforms. Specifically, 6-chloro substitution increases affinity for CYP2A13, while 3-substitution modulates selectivity [1][2]. 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one bears chlorine atoms at positions 3, 4, and 6, combining both features in a single scaffold. Although direct IC50 data for this exact compound against CYP isoforms is not publicly available, the structural convergence of these two independently validated SAR determinants distinguishes it from analogs lacking either the 6-chloro or the 3,4-dichloro motif [1][2]. This inference is further supported by CYP1A interaction data showing that chlorinated coumarin derivatives can lose activity due to reduced molecular planarity [3].

CYP inhibition Drug metabolism Structure-activity relationship

Application Scenarios Where 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one Provides Differentiated Value


Solid-State Photoreactivity and Crystal Engineering Studies Requiring a Non-Hydrogen-Bond-Donor, Chlorinated Scaffold

When designing solid-state photodimerization or crystal engineering experiments, the target compound's unique combination of chloro substituents (established steering groups for crystal packing) and complete absence of hydrogen bond donors makes it a distinct choice over hydroxy- or methoxy-coumarins, whose HBD and stronger HBA capacities introduce competing intermolecular interactions [1][2]. The compound serves as a probe to decouple the effects of halogen bonding and dispersion forces from hydrogen bonding in the solid state.

Membrane Permeability and Lipophilicity Benchmarking Studies

With an XLogP3-AA of 4.5 and zero HBD, this compound occupies a physicochemical space (high lipophilicity, no H-bond donation) that is markedly different from standard coumarin probes such as 7-hydroxycoumarin. This makes it a useful reference compound for validating computational permeability models, PAMPA assays, or logP prediction algorithms that need to span a wide lipophilicity range [1].

Structure-Activity Relationship (SAR) Studies on Cytochrome P450 Inhibition by Halogenated Coumarins

The compound integrates both a 6-chloro substituent (implicated in CYP2A13 affinity modulation) and a 3,4-dichloro motif (affecting molecular planarity and CYP1A interaction) into a single scaffold. This dual-SAR convergence makes it a valuable tool compound for dissecting the relative contributions of different chlorine positions to CYP isoform selectivity, when benchmarked against 6-monochloro and 3,4-dichloro coumarin analogs [2][3].

NCI-DTP Historical Screening Reference Standard

Registered as NSC 135929 in the NCI-60 screening program, this compound may serve as a historical reference point for researchers revisiting or re-analyzing legacy NCI screening datasets, particularly when seeking to compare novel coumarin derivatives against previously screened trichlorinated scaffolds [1].

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